Superior Plasma Stability Enables Direct Cellular Uptake Compared to Reduced Glutathione
S-Acetylglutathione (SAG) demonstrates markedly enhanced stability in plasma relative to its comparator, reduced L-glutathione (GSH). While GSH exhibits an extremely short half-life of approximately 1.6 minutes in human plasma, rendering it largely ineffective for sustained systemic delivery, SAG is not quantifiable in plasma due to its rapid deacetylation and subsequent cellular uptake, indicating that it remains intact long enough to be taken up by cells [1]. This stability enables a distinct uptake mechanism: unlike GSH, which cannot be taken up directly by cells and must be broken down, SAG is taken up directly and converted to GSH intracellularly by thioesterases [2].
| Evidence Dimension | Plasma Stability / Half-life |
|---|---|
| Target Compound Data | Rapidly deacetylated; not quantifiable in plasma due to cellular uptake |
| Comparator Or Baseline | Reduced Glutathione (GSH): Half-life of ~1.6 minutes in human plasma |
| Quantified Difference | SAG remains stable and intact in plasma for a duration sufficient to permit direct cellular uptake, a property GSH lacks. |
| Conditions | In vitro human plasma stability assessment; in vitro cellular uptake model. |
Why This Matters
This differential stability directly translates to functional cellular uptake, a critical parameter for in vitro studies aiming to modulate intracellular GSH levels and for ensuring compound integrity in formulation development.
- [1] Wendel, A., & Cikryt, P. (1980). The level and half-life of glutathione in human plasma. FEBS Letters, 120(2), 209-211. View Source
- [2] Vogel, J. U., et al. (2005). Effects of S-acetylglutathione in cell and animal model of herpes simplex virus type 1 infection. Medical Microbiology and Immunology, 194(1-2), 55-60. View Source
